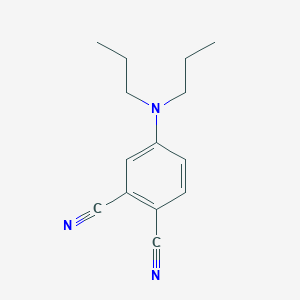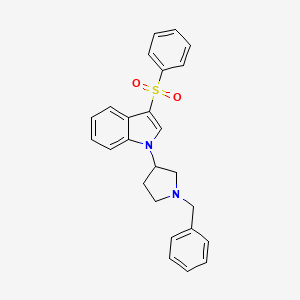
Diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethyl group, a phenyl group, and a phosphate ester, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
The synthesis of Diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diethyl phosphite. This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Analyse Chemischer Reaktionen
Diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
Diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studies have explored its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of Diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate involves its interaction with specific molecular targets. The trifluoromethyl group and phosphate ester play crucial roles in its reactivity and interactions. The pathways involved may include binding to enzymes or receptors, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate can be compared with other similar compounds such as:
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: A precursor in its synthesis.
Diethyl phosphite: Another phosphate ester with different reactivity.
Trifluoromethylated compounds: Compounds containing the trifluoromethyl group with varying properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
821799-36-4 |
|---|---|
Molekularformel |
C14H18F3O4P |
Molekulargewicht |
338.26 g/mol |
IUPAC-Name |
diethyl (4,4,4-trifluoro-3-phenylbut-2-enyl) phosphate |
InChI |
InChI=1S/C14H18F3O4P/c1-3-19-22(18,20-4-2)21-11-10-13(14(15,16)17)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
KBZSFTXQMYUZEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OCC=C(C1=CC=CC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(Trimethylstannyl)ethenyl]octan-3-one](/img/structure/B12540164.png)
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide](/img/structure/B12540171.png)
![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B12540184.png)


![1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)-](/img/structure/B12540199.png)
![3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid](/img/structure/B12540201.png)



silyl}phenyl)(dimethyl)silanol](/img/structure/B12540221.png)
![Methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate](/img/structure/B12540227.png)

![4-[(E)-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B12540255.png)
